アネトール

概要

説明

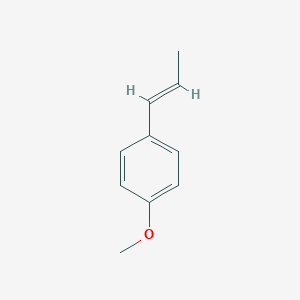

Anethole, also known as anise camphor, is an organic compound widely used as a flavoring substance . It is a derivative of the aromatic compound allylbenzene and occurs widely in plants in essential oils . It is in the class of phenylpropanoid organic compounds . It contributes a large component of the odor and flavor of anise and fennel (both in the botanical family Apiaceae), anise myrtle (Myrtaceae), liquorice (Fabaceae), magnolia blossoms, and star anise (Schisandraceae) .

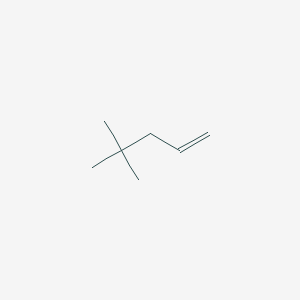

Synthesis Analysis

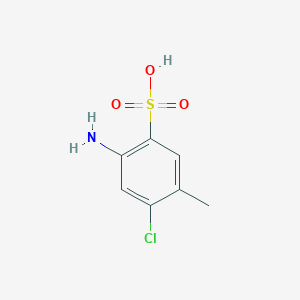

Anethole can be synthesized from biomass-derived 4’-methoxyphenylacetone (4-MOPP) into trans-AN . This process involves a “domino” strategy of catalytic transfer hydrogenation and dehydration promoted by a Lewis/Brønsted bifunctional acid catalyst .

Molecular Structure Analysis

Anethole has a molecular weight of 148.2017 g/mol . It is an aromatic, unsaturated ether related to lignols . It exists as both cis-trans isomers, involving the double bond outside the ring . The more abundant isomer, and the one preferred for use, is the trans or E isomer .

Chemical Reactions Analysis

Anethole is highly hydrophobic but soluble in ethanol . This combination produces the “ouzo effect” where anise-flavored liqueurs become opaque when diluted with water .

Physical And Chemical Properties Analysis

Anethole has a molecular weight of approximately 148.2 g/mol . It has a boiling point of about 232-234 degrees Celsius . While it is slightly soluble in water, Anethole is more soluble in alcohol .

科学的研究の応用

糖尿病管理

アネトールは、糖尿病ラットの肝臓の解糖酵素、肝臓シャント酵素、および糖新生酵素のレベルを有意に変化させることが示されており、代謝経路の調節を通じて糖尿病管理における可能性を示唆しています .

メタボリックシンドロームからの保護

研究によると、アネトールは、抗酸化作用や抗炎症作用、インスリン分泌の促進、酸化ストレスの仲介、血管弛緩の改善など、さまざまなメカニズムを通じて、メタボリックシンドローム(MetS)の特徴に対する効果的な保護作用を発揮する可能性があります .

胃保護

アネトールは、必須オイルの主成分であり、マウスおよびラットにおいて、エタノールおよびインドメタシン誘発性胃損傷に対して用量依存的な胃保護作用を示しており、胃の病気に対する治療の可能性を示しています .

抗炎症および免疫調節効果

アネトールは、非免疫性炎症関連疾患、炎症性疼痛、歯周炎の制御に効果的である可能性があります。 アネトールは、炎症反応において重要な役割を果たす、NF-kBおよびTNF-αシグナル伝達経路を含む、いくつかの細胞シグナル伝達経路を調節します .

神経保護

研究によると、アネトールは神経保護において役割を果たしており、細胞シグナル伝達経路の調節を通じて、神経変性疾患または脳損傷に対する利点を提供する可能性があります .

抗酸化活性

アネトールは、グルタチオン(GSH)の含有量と、スーパーオキシドジスムターゼ(SOD)、カタラーゼ(CAT)、グルタチオンペルオキシダーゼ(GPx)の活性を高め、同時にマロンジアルデヒド(MDA)のレベルを低下させることが判明しています。 これは、酸化ストレス関連の損傷から保護できる強力な抗酸化特性を示唆しています .

Safety and Hazards

Anethole is generally safe when consumed in typical food amounts, but higher doses can pose some risks . For instance, Anethole has been known to cause dermatitis in some people . Furthermore, excessive consumption of anethole-rich substances, such as absinthe, can lead to negative effects on the nervous system .

将来の方向性

Anethole has been found to protect against MetS and its associated components . Future in vitro and animal investigations should be conducted to explore other anti-MetS signaling pathways of anethole . Additionally, well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this dietary compound .

作用機序

Target of Action

Anethole, a natural phenylpropanoid, has been found to interact with several targets in the body. It has been shown to modulate various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ) . These targets play crucial roles in cellular processes like protein synthesis, cell growth, and inflammation .

Mode of Action

Anethole exerts its effects through several mechanisms. It inhibits oxidative stress and inflammation, thereby reducing damage to cells . It also stimulates insulin secretion from β-cells, which is crucial for glucose metabolism . Furthermore, it modulates the mTOR/PPARγ axis, which is involved in cell growth and metabolism .

Biochemical Pathways

Anethole influences several biochemical pathways. It enhances mitochondrial biogenesis, which is essential for energy production within cells . It also modulates the mTOR/PPARγ axis, affecting cellular growth and metabolism . Additionally, it mediates oxidative stress, which can lead to cellular damage .

Pharmacokinetics

It’s known that anethole is widely used in food and pharmaceutical industries, suggesting it has acceptable bioavailability

Result of Action

Anethole has been found to have multiple beneficial effects on human health. It has anti-inflammatory, anticarcinogenic, antidiabetic, immunomodulatory, neuroprotective, and antithrombotic properties . These effects are mediated by the modulation of several cell signaling pathways, mainly NF-kB and TNF-α signaling, and various ion channels .

Action Environment

Anethole’s action can be influenced by environmental factors. For instance, it is highly hydrophobic but soluble in ethanol, a combination that produces the “ouzo effect” . This refers to the phenomenon where anise-flavored liqueurs such as ouzo become opaque when diluted with water due to the formation of a microemulsion . This property could potentially influence the bioavailability and efficacy of Anethole.

生化学分析

Biochemical Properties

Anethole interacts with various enzymes, proteins, and other biomolecules. It has potent antimicrobial properties, against bacteria, yeasts, and fungi . It has been found to protect against MetS and its associated components . Anethole induces anti-MetS effects by different mechanisms, including the inhibition of oxidative stress and inflammation, modulation of various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ), and enhancement of mitochondrial biogenesis .

Cellular Effects

Anethole has the potential to effectively protect against the key features of MetS via various mechanisms, including antioxidant and anti-inflammatory effects, stimulating insulin secretion from β-cells, mediating oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation . It also has the potential to inhibit H2O2-induced NF-kB activation .

Molecular Mechanism

Anethole modulates several molecular pathways that are implicated in the pathogenesis of MetS . It induces anti-MetS effects by different mechanisms, including the inhibition of oxidative stress and inflammation, modulation of various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ), and enhancement of mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

Anethole has shown to amplify GSH renal content and SOD, CAT, and GPx activities and prohibit the amplified levels of MDA, indicating lower lipid peroxidation . These results suggest that RIR-induced oxidative stress might be managed by anethole due to its efficient antioxidant ability .

Dosage Effects in Animal Models

In pain models of inflammatory origin, Anethole (62.5, 125, 250, and 500 mg/kg) showed an antinociceptive effect . It also has the potential to protect against the key features of MetS via various mechanisms .

Metabolic Pathways

The primary metabolic pathways for anethole include O-demethylation, oxidation of the C3-side chain, and conjugation with glucuronic acid, glycine, sulfate, and glutathione .

Transport and Distribution

Anethole satisfies Lipinski’s rule of five, which includes properties like molecular weight, octanol/water partition coefficient, hydrogen bond donors, and hydrogen bond acceptors . This suggests that Anethole has good bioavailability and can be distributed within cells and tissues.

特性

IUPAC Name |

1-methoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058651 | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25679-28-1, 4180-23-8 | |

| Record name | cis-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 °C | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

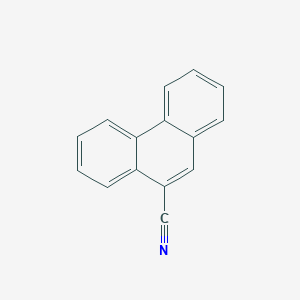

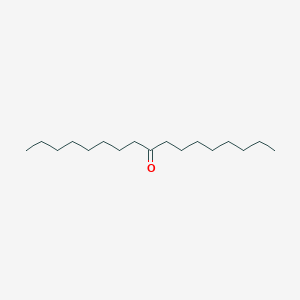

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

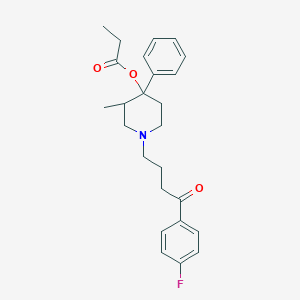

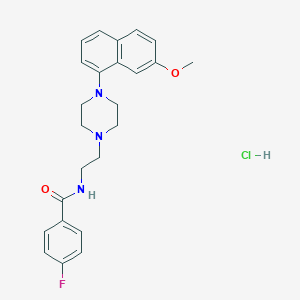

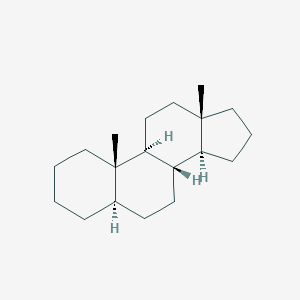

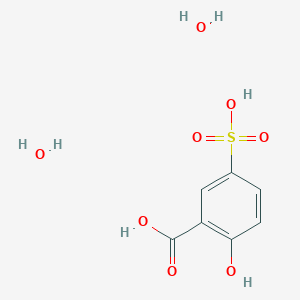

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)

![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)